molecular formula C12H23ClN2O2 B2594654 Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride CAS No. 2503205-97-6

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride

Cat. No.: B2594654
CAS No.: 2503205-97-6
M. Wt: 262.78
InChI Key: BEVHWLSPMOGHRK-UHFFFAOYSA-N
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Description

“Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride” is a chemical compound with the CAS Number: 2503205-97-6 . It has a molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl (4-azaspiro [2.5]octan-7-yl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is normal, and it doesn’t require any special conditions .

Scientific Research Applications

Protecting Group for Amines

Tert-butyl carbamates are commonly used as protecting groups for amines in the synthesis of various organic compounds. A study described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, highlighting its advantages in terms of stability and reactivity compared to traditional reagents (Rao et al., 2017).

Synthetic Routes to Novel Compounds

Research on tert-butyl carbamates has also led to innovative synthetic routes for creating novel compounds. For example, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were developed, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Materials Science Applications

In materials science, tert-butyl carbazole derivatives have been synthesized and found to form organogels under specific conditions, demonstrating potential as chemosensors for detecting volatile acid vapors due to their strong blue emissive properties (Sun et al., 2015).

Crystal Structure Analysis

The crystal structures of tert-butyl carbamate derivatives have been analyzed, providing insights into molecular interactions and stability. One study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed isomorphous crystal structures, emphasizing the role of hydrogen and halogen bonds (Baillargeon et al., 2017).

Drug Discovery

Tert-butyl carbamates serve as intermediates in the synthesis of various bioactive molecules and pharmaceuticals. For instance, they are used in the enantioselective synthesis of compounds that act as potent antagonists in drug discovery (Campbell et al., 2009).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, you can refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHWLSPMOGHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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